molecular formula C7H13N B2810409 (1-Ethenylcyclobutyl)methanamine CAS No. 2309469-34-7

(1-Ethenylcyclobutyl)methanamine

Cat. No.: B2810409
CAS No.: 2309469-34-7
M. Wt: 111.188
InChI Key: UYTBUAVNMLDZBI-UHFFFAOYSA-N
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Description

(1-Ethenylcyclobutyl)methanamine is a chemical building block of interest in medicinal chemistry and drug discovery. As a secondary amine, it is a versatile synthetic intermediate for constructing more complex molecules. Its structure, featuring a cyclobutane ring, is particularly valuable for tuning the properties of potential drug candidates. The incorporation of a cyclobutyl group is a recognized strategy in lead optimization to increase metabolic stability, induce conformational restriction, and reduce molecular planarity . The ethenyl (vinyl) group on the cyclobutane ring presents a highly reactive handle for further chemical transformation. Researchers can utilize this functionality in various cross-coupling reactions or through epoxidation to introduce new carbon chains or heteroatom-based functional groups, enabling the rapid exploration of structure-activity relationships (SAR). While specific biological data for this compound is not yet reported in the scientific literature, its core structure is analogous to other cyclobutylmethanamine derivatives that have been incorporated into bioactive molecules. For instance, cyclobutyl amine derivatives are key components in compounds investigated as 5-HT 2B serotonin receptor antagonists and have been featured in patents for benzothiazole derivatives . This suggests its potential application in synthesizing compounds for neurological and oncological research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-ethenylcyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7(6-8)4-3-5-7/h2H,1,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTBUAVNMLDZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethenylcyclobutyl)methanamine typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of ethylene with a suitable diene.

    Ethenyl Substitution:

    Methanamine Introduction: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be done by reacting the cyclobutyl ethenyl compound with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Ethenylcyclobutyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Ethyl-substituted cyclobutylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Ethenylcyclobutyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: Used in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Ethenylcyclobutyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in π-π interactions, while the methanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

The table below compares (1-Ethenylcyclobutyl)methanamine with four structurally related cyclobutylmethanamines, highlighting key differences in substituents, molecular formulas, and properties inferred from available data.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Ethenyl (-CH2CH2) C7H13N 111.19 Hypothesized higher reactivity due to conjugated double bond; unknown LogP/MP
[1-(2-Ethoxyethyl)cyclobutyl]methanamine Ethoxyethyl (-CH2CH2OCH2CH3) C9H19NO 157.25 Collision cross-section data available; likely higher hydrophilicity vs. ethenyl
1-[1-(2-Methoxyphenyl)cyclobutyl]methanamine 2-Methoxyphenyl C12H17NO 191.27 LogP ≈ 2.1 (estimated); commercial availability ($110–745/g, 95% purity)
[1-(4-Chlorophenyl)cyclobutyl]methanamine 4-Chlorophenyl C11H14ClN 195.69 LogP ≈ 3.2 (OTAVA-BB data); potential bioactivity in germination studies
2-(1-Methoxycyclobutyl)ethan-1-amine Methoxy (-OCH3) C7H15NO 129.20 Hydrochloride salt form available; SMILES: COC1(CCC1)CCN

Key Observations:

  • Substituent Effects : The ethenyl group in the target compound may confer greater reactivity (e.g., in Diels-Alder or polymerization reactions) compared to ethoxyethyl or methoxy groups, which are electron-donating and stabilize charge .
  • Hydrophobicity : The 4-chlorophenyl derivative exhibits higher LogP (3.2) than the 2-methoxyphenyl analog (≈2.1), suggesting that halogenation increases hydrophobicity more significantly than methoxy substitution.
  • Commercial Viability : Only the 2-methoxyphenyl and 4-chlorophenyl derivatives are commercially available, with prices reflecting scale and purity .

Biological Activity

(1-Ethenylcyclobutyl)methanamine is an organic compound characterized by its unique cyclobutane ring structure, which contributes distinct steric and electronic properties. This compound's biological activity is of significant interest in medicinal chemistry and pharmacology due to its potential applications as a building block in drug synthesis and its interactions with biological targets.

  • Molecular Formula : C7_7H13_{13}N
  • Molecular Weight : 111.18 g/mol
  • Structure : Contains a cyclobutane ring substituted with an ethenyl group and a methanamine group, enhancing its reactivity and interaction capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethenyl group can engage in π-π interactions, while the methanamine group is capable of forming hydrogen bonds. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Biological Activity Studies

Research on the biological activity of this compound is limited but suggests potential applications in several areas:

1. Enzyme Interactions

Studies indicate that compounds with similar structures can act as enzyme inhibitors or substrates. The unique properties of this compound may allow it to modulate enzyme activity through competitive or non-competitive inhibition.

2. Receptor Binding

The compound may function as a ligand in receptor binding studies, potentially influencing physiological responses by altering receptor activity.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, insights can be drawn from related compounds and their biological activities:

StudyCompoundBiological ActivityFindings
Freeman 6Methenamine mandelateUTI Prevention25% incidence vs. 86% in placebo group (p < 0.001)
Schiotz 11Methenamine hippurateSurgical Prophylaxis2.7% vs. 13.9% infection rate (p = 0.03)
Tyreman 12Methenamine hippuratePost-surgical UTI Prevention2.2% vs. 28.6% infection rate (p < 0.001)

These studies illustrate the potential for compounds similar to this compound to exhibit significant biological effects, particularly in the context of urinary tract infections (UTIs) where methenamine derivatives have been shown to reduce infection rates effectively.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar cyclic amines:

CompoundStructure TypeUnique Features
(1-Vinylcyclobutyl)methanamineCyclobutane with vinyl groupPotential for different reactivity patterns
(1-Ethenylcyclopropyl)methanamineCyclopropane ringSmaller ring may alter steric interactions
(1-Ethenylcyclopentyl)methanamineCyclopentane ringIncreased flexibility compared to cyclobutane

The distinct cyclobutane structure of this compound may confer unique advantages in drug design, particularly in terms of selectivity and potency against specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Ethenylcyclobutyl)methanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves cyclobutane ring formation followed by introduction of the ethenyl and methanamine groups. Key steps may include [2+2] cycloaddition or alkylation reactions. Optimize solvent polarity (e.g., THF or DMF) and catalysts (e.g., palladium complexes for coupling reactions) to enhance yield. Purification via column chromatography or recrystallization ensures high purity (>95%). Scalability studies should assess temperature control and stoichiometric ratios to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves cyclobutyl and ethenyl proton environments, with characteristic shifts at δ 2.5–3.5 ppm (cyclobutyl CH₂) and δ 5.0–6.0 ppm (ethenyl protons). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 138.1). High-Performance Liquid Chromatography (HPLC) with UV detection (λ 220–260 nm) monitors purity, while IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) .

Q. What are the stability profiles of this compound under various storage conditions?

  • Methodological Answer : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the ethenyl group. Accelerated stability studies (40°C/75% RH for 30 days) coupled with LC-MS can identify degradation products (e.g., cyclobutane ring-opening derivatives). Use deuterated solvents in NMR to track hydrogenation or dimerization over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies often arise from divergent synthetic protocols (e.g., racemic vs. enantiopure synthesis) or analytical thresholds. Conduct batch-to-batch comparisons using chiral HPLC to verify stereochemical consistency. Validate bioactivity assays (e.g., enzyme inhibition IC₅₀) with positive controls and standardized cell lines. Cross-reference with X-ray crystallography to confirm binding modes .

Q. What computational chemistry approaches predict the reactivity and interaction mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict regioselectivity in reactions. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., GPCRs), prioritizing binding poses with lowest ΔG. MD simulations (GROMACS) assess conformational stability of the cyclobutyl ring in aqueous environments. Retrosynthetic AI tools (e.g., Pistachio) propose novel pathways .

Q. How do structural modifications to the ethenylcyclobutyl moiety influence pharmacodynamic properties?

  • Methodological Answer : Replace the ethenyl group with electron-withdrawing (e.g., -CN) or bulky substituents to assess steric and electronic effects on receptor affinity. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare pharmacokinetic profiles (Cₘₐₓ, t₁/₂) in rodent models to establish structure-activity relationships (SAR). Pair with QSAR models to predict bioavailability .

Notes

  • Citations derive from peer-reviewed methodologies (PubChem, ECHA) and synthesis protocols .
  • Advanced questions emphasize mechanistic and analytical rigor, aligning with academic research standards.

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